molecular formula C11H9BrN2O2 B14082500 Methyl 1-amino-6-bromoisoquinoline-4-carboxylate

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate

Cat. No.: B14082500
M. Wt: 281.10 g/mol
InChI Key: VNLYOGKBQHCWLE-UHFFFAOYSA-N
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Description

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H9N2O2Br It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-6-bromoisoquinoline-4-carboxylate typically involves the bromination of isoquinoline derivatives followed by amination and esterification reactions. One common method involves the bromination of isoquinoline-4-carboxylate using bromine in an organic solvent such as nitrobenzene . The resulting bromo derivative is then subjected to amination using an appropriate amine source under controlled conditions . Finally, esterification is carried out using methanol and a suitable catalyst to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-6-bromoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromoisoquinoline-4-carboxylate: Similar in structure but lacks the amino group.

    1-Aminoisoquinoline-4-carboxylate: Similar but without the bromo substituent.

    6-Bromoisoquinoline: Lacks both the amino and carboxylate groups.

Uniqueness

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is unique due to the presence of both the amino and bromo substituents on the isoquinoline ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 1-amino-6-bromoisoquinoline-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3,(H2,13,14)

InChI Key

VNLYOGKBQHCWLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)N

Origin of Product

United States

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